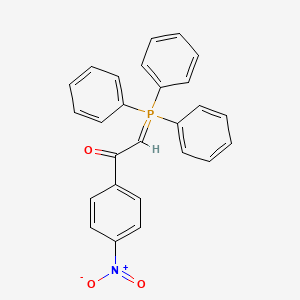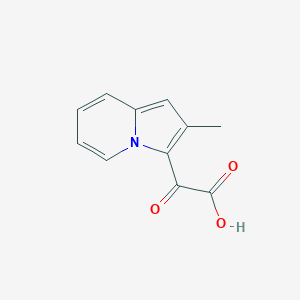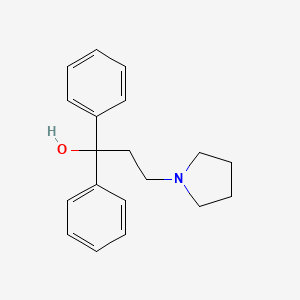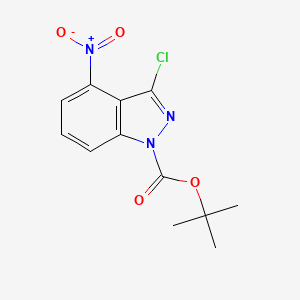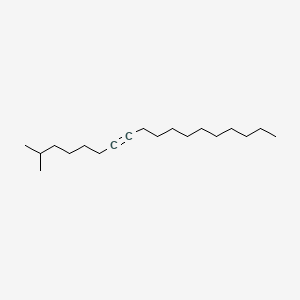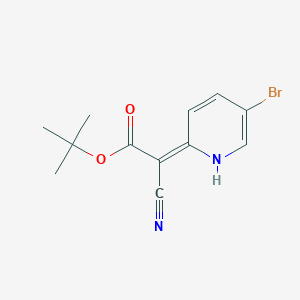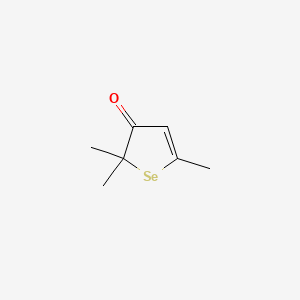
3(2H)-Selenophenone, 2,2,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Selenophenone, 2,2,5-trimethyl- is an organoselenium compound characterized by a selenophene ring substituted with three methyl groups at positions 2, 2, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Selenophenone, 2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,5-trimethyl-3-pentanone with selenium dioxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 3(2H)-Selenophenone, 2,2,5-trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Selenophenone, 2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenophenes with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted selenophenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3(2H)-Selenophenone, 2,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is being explored, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 3(2H)-Selenophenone, 2,2,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenophene ring can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s ability to form stable complexes with metals and other molecules contributes to its diverse biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenophene: The parent compound without the trimethyl substitution.
2,5-Dimethylselenophene: A similar compound with two methyl groups.
3-Methylselenophene: A selenophene with a single methyl group at position 3.
Uniqueness
3(2H)-Selenophenone, 2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57556-11-3 |
|---|---|
Molekularformel |
C7H10OSe |
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
2,2,5-trimethylselenophen-3-one |
InChI |
InChI=1S/C7H10OSe/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3 |
InChI-Schlüssel |
FCOUBLGHJRWHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C([Se]1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


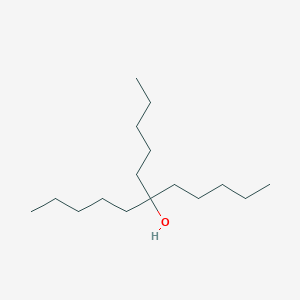
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
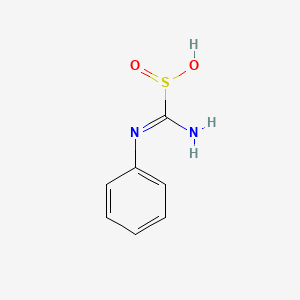
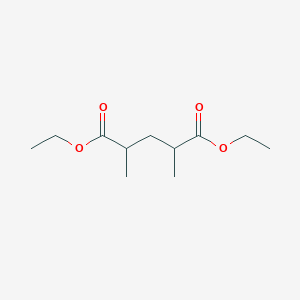
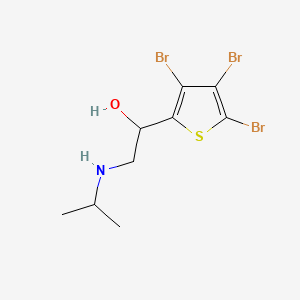
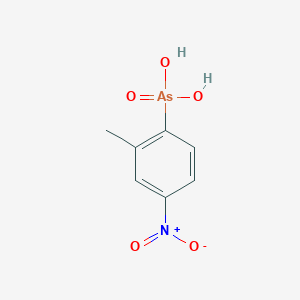
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
